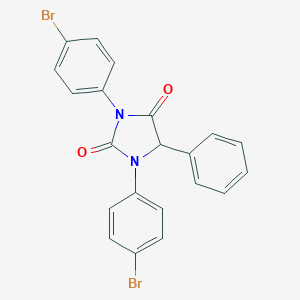

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione

Descripción general

Descripción

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of two bromophenyl groups and one phenyl group attached to an imidazolidinedione core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the imidazolidinedione core. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The imidazolidinedione core can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione exhibits notable activity as an inverse agonist at the human CB1 cannabinoid receptor. This property has been studied extensively, revealing its potential in modulating the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control.

A study conducted by Muccioli et al. (2006) detailed the synthesis and pharmacological evaluation of this compound alongside other derivatives. The results indicated that it possesses a high affinity for the CB1 receptor with a Ki value of approximately 243 nM, making it one of the most potent compounds in its class for this receptor type .

Structure-Activity Relationships (SAR)

The compound's structure allows for the exploration of SAR in the development of new cannabinoid receptor modulators. The presence of bromine substituents in the para position on the phenyl rings influences its binding affinity and selectivity towards cannabinoid receptors. This insight is critical for medicinal chemists aiming to design more effective therapeutic agents targeting these receptors .

Case Study 1: Synthesis and Activity Evaluation

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazolidine derivatives, including this compound. The study utilized [^35S]-GTPγS binding assays to evaluate their activity at CB1 receptors. The findings confirmed that this compound not only binds effectively but also functions as an inverse agonist, thus providing a basis for further development in therapeutic applications .

Case Study 2: Molecular Modeling Studies

Molecular modeling studies have been employed to understand the binding interactions between this compound and the CB1 receptor. These studies help elucidate how structural modifications can enhance or diminish receptor affinity. The insights gained from such studies are invaluable for guiding future synthetic efforts aimed at optimizing cannabinoid receptor ligands .

Summary Table of Key Findings

| Property/Aspect | Details |

|---|---|

| Compound Name | This compound |

| Key Activity | Inverse agonist at CB1 cannabinoid receptor |

| Ki Value | ~243 nM |

| Research Significance | Potential therapeutic applications in pain management and appetite regulation |

| Structural Insights | Bromine substituents affect binding affinity |

Mecanismo De Acción

The mechanism of action of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

1,3-bis(4-Bromophenyl)-2-propanone: This compound shares the bromophenyl groups but has a different core structure.

1,3-bis(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is unique due to its specific combination of bromophenyl and phenyl groups attached to the imidazolidinedione core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Actividad Biológica

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione (CAS Number: 878533-35-8) is a synthetic compound belonging to the class of imidazolidine-2,4-diones. This compound has garnered attention due to its diverse biological activities, particularly as an effective inverse agonist of the CB cannabinoid receptor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H14Br2N2O2

- Molecular Weight : 486.16 g/mol

- IUPAC Name : 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione

- Physical Form : White solid

The primary biological activity of this compound is its role as an inverse agonist at the CB cannabinoid receptor. This action can lead to various physiological effects, including modulation of pain perception and anti-inflammatory responses. The compound's interaction with cannabinoid receptors suggests potential applications in pain management and anti-inflammatory therapies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of related compounds in the same chemical family. For instance, derivatives such as 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole have shown significant inhibitory effects against various pathogens, indicating that similar activities may be present in this compound.

| Pathogen | Inhibition Method | EC50 (μg/mL) |

|---|---|---|

| Fusarium Wilt (race 4) | Mycelium growth rate test | 29.34 |

| Colletotrichum gloeosporioides | Mycelium growth rate test | 12.53 |

| Xanthomonas oryzae | Agar well diffusion method | Not specified |

Cytotoxicity Studies

Cytotoxicity assessments indicate that this compound exhibits low toxicity levels in vitro. For example, studies on structural analogs have shown minimal adverse effects on mammalian cells at therapeutic concentrations. This suggests that this compound may be safe for potential therapeutic applications.

Study on Cannabinoid Receptor Modulation

A recent investigation focused on the modulation of cannabinoid receptors by this compound demonstrated significant analgesic effects in animal models. The study provided evidence that this compound could effectively reduce pain responses associated with inflammatory conditions.

Antifungal Activity Against Mango Anthracnose

Research involving related compounds has explored their antifungal properties against mango anthracnose. The study highlighted the mechanism through which these compounds interact with fungal proteins such as cytochrome P450 enzymes. Similar investigations into this compound could yield insights into its antifungal potential.

Propiedades

IUPAC Name |

1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASQEPZAKGACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474409 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878533-35-8 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.